

Synthesis of 3-(1H-pyrazol-1-yl)propanenitrile from pyrazole and acrylonitrile

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Compound of Interest

Compound Name: 3-(1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1311428

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An In-depth Technical Guide to the Synthesis of **3-(1H-pyrazol-1-yl)propanenitrile**

Introduction

3-(1H-pyrazol-1-yl)propanenitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring N-alkylated with a cyanopropyl group, serves as a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound is primarily achieved through the aza-Michael addition of pyrazole to acrylonitrile, a reaction commonly referred to as cyanoethylation. This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, reaction conditions, and characterization data, tailored for researchers and professionals in drug development and chemical synthesis.

Reaction Overview and Mechanism

The synthesis of **3-(1H-pyrazol-1-yl)propanenitrile** is a classic example of a base-catalyzed aza-Michael addition. In this reaction, the pyrazole anion, generated in the presence of a base, acts as a nucleophile and attacks the electron-deficient β -carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final product. The reaction is generally efficient and high-yielding.

The mechanism involves three key steps:

- Deprotonation: A base abstracts the acidic proton from the N-H bond of the pyrazole ring, forming a pyrazolide anion. This anion is a potent nucleophile.
- Nucleophilic Attack: The pyrazolide anion attacks the β -carbon of acrylonitrile, leading to the formation of a new carbon-nitrogen bond and a carbanion intermediate.
- Protonation: The carbanion intermediate is protonated by a proton source in the reaction mixture (such as the conjugate acid of the base or trace water) to give the final product, **3-(1H-pyrazol-1-yl)propanenitrile**.

Experimental Protocols

This section details a representative experimental procedure for the synthesis of **3-(1H-pyrazol-1-yl)propanenitrile**.

Materials and Equipment

- Reactants: Pyrazole, Acrylonitrile
- Catalyst: Triton B (40% solution in methanol) or another suitable base (e.g., sodium hydroxide, potassium carbonate).
- Solvents: Dioxane or another suitable aprotic solvent.
- Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, heating mantle, distillation apparatus.

Detailed Synthesis Procedure

- Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with pyrazole (e.g., 0.1 mol, 6.81 g) and dioxane (100 mL).
- Catalyst Addition: A catalytic amount of Triton B (e.g., 1 mL of a 40% solution in methanol) is added to the stirred solution.
- Addition of Acrylonitrile: Acrylonitrile (e.g., 0.11 mol, 5.84 g, 7.3 mL) is added dropwise to the reaction mixture through the dropping funnel over 30 minutes. An exothermic reaction may

be observed.

- **Reaction:** The reaction mixture is heated to reflux (approximately 80-90 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield **3-(1H-pyrazol-1-yl)propanenitrile** as a colorless oil.

Data Presentation

Table 1: Reaction Conditions for the Cyanoethylation of Pyrazole

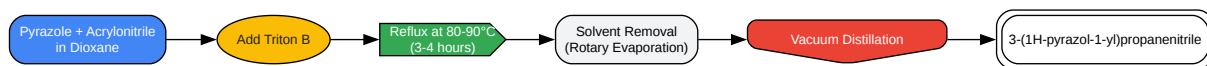
Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Triton B	Dioxane	80-90	3-4	High	General Procedure
Basic Anion Exchange Resin	None	50-60	2-3	>90	General Procedure
Sodium Hydroxide	Acetonitrile	Reflux	5	Good	Analogous Reactions
Potassium Carbonate	DMF	80	6	Good	Analogous Reactions

Table 2: Physicochemical and Spectroscopic Data for 3-(1H-pyrazol-1-yl)propanenitrile

Property	Value	Reference
Molecular Formula	C ₆ H ₇ N ₃	
Molecular Weight	121.14 g/mol	
Appearance	Colorless Oil	
Boiling Point	129 °C @ 11 Torr	
Density	1.08 g/cm ³	
pKa	1.85 ± 0.10 (Predicted)	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.55 (d, J=1.8 Hz, 1H), 7.49 (d, J=2.4 Hz, 1H), 6.30 (t, J=2.1 Hz, 1H), 4.40 (t, J=6.7 Hz, 2H), 2.95 (t, J=6.7 Hz, 2H)	Inferred from similar structures
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 139.9, 129.5, 117.8, 106.0, 48.9, 18.2	Inferred from similar structures
IR (neat, cm ⁻¹)	~2250 (C≡N), ~1510, 1400 (pyrazole ring)	Inferred from functional groups
Mass Spectrum (EI)	m/z 121 (M ⁺)	

Visualizations

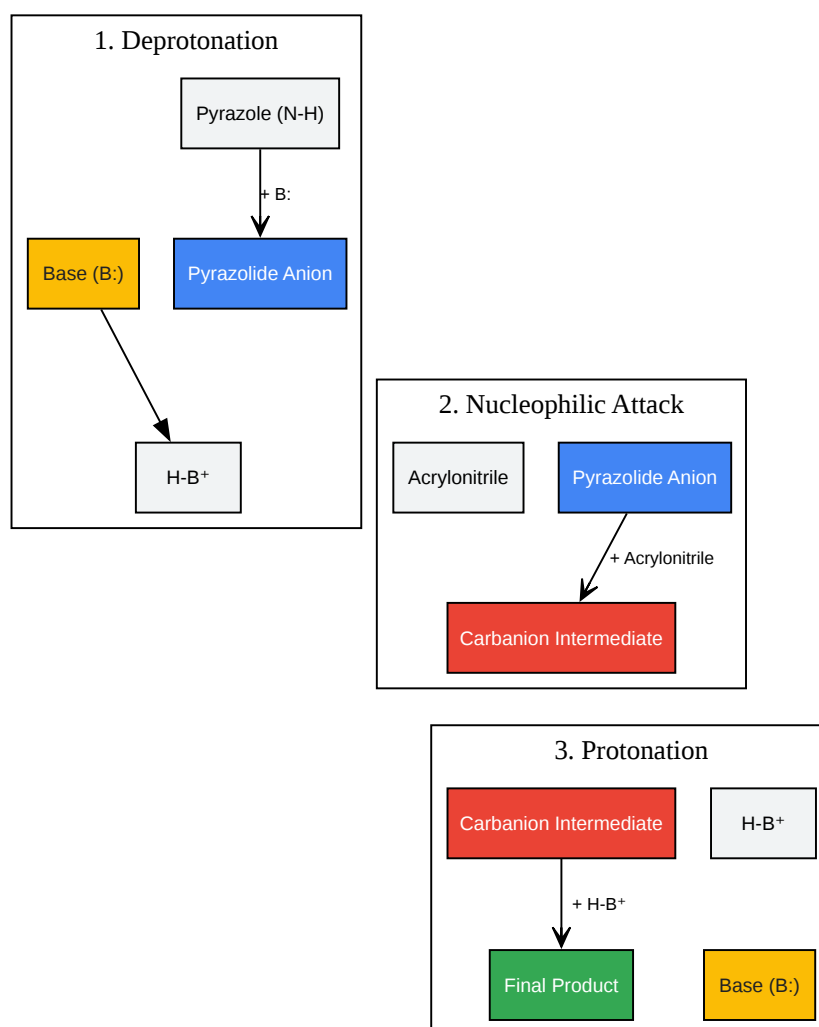
Reaction Workflow



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Caption: Synthetic workflow for **3-(1H-pyrazol-1-yl)propanenitrile**.

Reaction Mechanism



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